molecular formula C8H16ClNO3 B3245425 8-amino-7-oxooctanoic acid;hydrochloride CAS No. 168689-41-6

8-amino-7-oxooctanoic acid;hydrochloride

Cat. No.: B3245425
CAS No.: 168689-41-6
M. Wt: 209.67 g/mol
InChI Key: UUDMHRYCKXFSKE-UHFFFAOYSA-N
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Description

8-Amino-7-oxooctanoic acid hydrochloride (CAS 168689-41-6) is an organic compound featuring an 8-carbon chain with an amino group at position 8 and a ketone group at position 7, forming a hydrochloride salt. Its molecular formula is C₈H₁₆ClNO₃, with a molecular weight of approximately 209.45 g/mol. This compound is structurally classified as a medium-chain fatty acid derivative and is notable for its role as a substrate analog in enzymatic studies. Research highlights its inhibitory activity against Mycobacterium tuberculosis 7,8-diaminopelargonic acid aminotransferase (DAPA AT), a key enzyme in biotin biosynthesis, with reported inhibition constants ($K_i$) of 4.2 ± 0.2 µM and 0.9 ± 0.2 µM .

Properties

IUPAC Name

8-amino-7-oxooctanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c9-6-7(10)4-2-1-3-5-8(11)12;/h1-6,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDMHRYCKXFSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)CN)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40776050
Record name 8-Amino-7-oxooctanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40776050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168689-41-6
Record name 8-Amino-7-oxooctanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40776050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-amino-7-oxooctanoic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with octanoic acid.

    Oxidation: The keto group at the 7th position is introduced via selective oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Processes: Utilizing catalysts to enhance the reaction rates and yields.

    Continuous Flow Reactors: Implementing continuous flow chemistry to improve efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 8-amino-7-hydroxyoctanoic acid.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: 8-amino-7-hydroxyoctanoic acid.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-Amino-7-oxooctanoic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of metabolic pathways and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 8-amino-7-oxooctanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

Structurally analogous compounds differ in chain length, positions of amino/oxo groups, and counterions (Table 1):

  • 5-Amino-4-oxopentanoic acid hydrochloride (CAS 106-60-5): A 5-carbon derivative with amino and oxo groups at positions 5 and 4, respectively. Shorter chain length may reduce steric hindrance in enzyme binding compared to the 8-carbon analog .
  • 7-Amino-4-oxoheptanoic acid hydrochloride (CAS 681802-78-8): A 7-carbon compound with oxo at position 4.

Counterion Variants

  • Hydrobromide salts (e.g., CAS 227450-62-6): Larger counterions like HBr may reduce solubility compared to HCl salts, impacting bioavailability .
  • Acetate salts (e.g., CAS 145545-34-2): Organic counterions could alter crystallization behavior and stability .

Data Tables

Table 1. Comparative Analysis of 8-Amino-7-oxooctanoic Acid Hydrochloride and Structural Analogs

Compound Name CAS Number Molecular Formula Chain Length Functional Groups (Position) Counterion Key Biological Activity
8-Amino-7-oxooctanoic acid hydrochloride 168689-41-6 C₈H₁₆ClNO₃ 8 Amino (8), Oxo (7) HCl DAPA AT inhibitor ($K_i = 4.2 \pm 0.2\ \mu\text{M}, 0.9 \pm 0.2\ \mu\text{M}$)
5-Amino-4-oxopentanoic acid hydrochloride 106-60-5 C₅H₁₀ClNO₃ 5 Amino (5), Oxo (4) HCl Precursor in heme biosynthesis
7-Amino-4-oxoheptanoic acid hydrochloride 681802-78-8 C₇H₁₄ClNO₃ 7 Amino (7), Oxo (4) HCl No reported activity
5-Amino-4-oxopentanoic acid hydrobromide 227450-62-6 C₅H₁₀BrNO₃ 5 Amino (5), Oxo (4) HBr No reported activity
8-Amino-7-oxononanoic acid hydrochloride 21286-96-4 C₉H₁₈ClNO₃ 9 Amino (8), Oxo (7) HCl Synthetic intermediate

Biological Activity

Introduction

8-amino-7-oxooctanoic acid hydrochloride, an amino acid derivative, has garnered attention for its potential biological activities, particularly in metabolic pathways and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

8-amino-7-oxooctanoic acid hydrochloride is characterized by:

  • Chemical Formula : C9H17ClN2O3
  • Molecular Weight : 220.69 g/mol
  • Structure : Contains an amino group, a keto group, and a nonanoic acid backbone.

The hydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for various biological applications.

Interaction with Biological Targets

The compound interacts with specific enzymes involved in amino acid metabolism, such as:

  • Transaminases : Facilitate the transfer of amino groups.
  • Dehydrogenases : Involved in oxidation-reduction reactions.

These interactions influence metabolic processes, including energy production and the synthesis of other biomolecules.

Pathways

8-amino-7-oxooctanoic acid participates in:

  • Amino Acid Metabolism : Acts as a substrate or product in various metabolic pathways.
  • Energy Production : Contributes to the Krebs cycle and fatty acid metabolism.

1. Metabolic Role

Research indicates that 8-amino-7-oxooctanoic acid is involved in metabolic pathways that could serve as biomarkers for certain diseases. Its role in these pathways suggests potential applications in diagnosing metabolic disorders.

2. Therapeutic Potential

Studies have shown that this compound may have therapeutic potential for treating metabolic disorders. It is being investigated as a precursor for drug development due to its ability to modulate enzyme activity related to metabolism .

Case Study 1: Enzyme Interaction

A study highlighted the interaction of 8-amino-7-oxooctanoic acid with transaminases, demonstrating its ability to enhance enzymatic activity in vitro. This suggests its potential use in metabolic engineering applications .

Case Study 2: Biomarker Research

Another investigation focused on its role as a biomarker for metabolic diseases. The compound was analyzed in patient samples, showing significant correlations with specific metabolic profiles.

Comparative Analysis

To understand the uniqueness of 8-amino-7-oxooctanoic acid hydrochloride, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
8-amino-7-oxononanoic acidLonger-chain analogSimilar metabolic roles
8-amino-7-oxodecanoic acidLonger-chain analogPotentially similar therapeutic effects
(S)-8-amino-7-oxononanoic acidEnantiomerDifferent stereochemistry affects reactivity

This comparison illustrates how variations in chain length and stereochemistry can influence biological activity.

Q & A

Q. What are the recommended methods for synthesizing 8-amino-7-oxooctanoic acid hydrochloride, and how can reaction efficiency be optimized?

Synthesis typically involves coupling reactions under acidic conditions, with optimization via factorial design (e.g., varying molar ratios of precursors like 8-amino-7-oxooctanoic acid and HCl). Reaction efficiency can be improved by controlling temperature (<200°C to avoid decomposition) and using catalysts such as thiamine hydrochloride, which enhances proton transfer in aqueous media . Yield optimization may require iterative adjustments of pH (e.g., pH 4–6) and solvent systems (e.g., ethanol-water mixtures).

Q. How should researchers handle and store 8-amino-7-oxooctanoic acid hydrochloride to ensure stability and prevent degradation?

Follow OSHA HCS guidelines: store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, and work in fume hoods to minimize inhalation risks . Degradation studies suggest instability above 40°C or in alkaline conditions (pH >8); stability monitoring via HPLC is advised .

Q. Which analytical techniques are most suitable for characterizing 8-amino-7-oxooctanoic acid hydrochloride?

  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 210–230 nm) using C18 columns and acetonitrile-phosphate buffer mobile phases .
  • Structural confirmation : NMR (¹H/¹³C) in D2O or DMSO-d6 to resolve amine and carbonyl signals; FT-IR for identifying C=O (1680–1720 cm⁻¹) and NH₃⁺ (2500–3000 cm⁻¹) stretches .
  • Elemental analysis : Combustion analysis for C, H, N, Cl to validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data between accelerated degradation studies and real-time shelf-life assessments?

Discrepancies often arise from non-linear degradation kinetics. Use the Arrhenius equation to model temperature-dependent degradation rates, validated by HPLC and mass spectrometry. For example, if accelerated studies (40°C) predict shelf-life but real-time data (25°C) deviate, investigate humidity or photolytic effects using controlled stability chambers . Cross-validate with kinetic models like Weibull or Higuchi .

Q. What experimental designs are optimal for studying the pH-dependent reactivity of 8-amino-7-oxooctanoic acid hydrochloride in aqueous solutions?

Employ a central composite design (CCD) to explore pH (2–10), temperature (20–60°C), and ionic strength. Monitor reaction outcomes (e.g., hydrolysis rates) via UV-Vis spectroscopy (λ = 260 nm for intermediate detection) . Advanced studies may integrate microfluidic systems to track real-time changes in reactive intermediates .

Q. How can computational modeling predict the interaction of 8-amino-7-oxooctanoic acid hydrochloride with biological targets (e.g., enzymes)?

Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding affinities. Parameterize the compound using Gaussian 16 for charge distribution and electrostatic potential surfaces. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Process optimization : Use continuous-flow reactors to enhance mixing and reduce side reactions (e.g., dimerization).
  • Byproduct identification : LC-MS/MS to detect impurities; employ scavenger resins (e.g., polymer-bound HCl) to remove unreacted intermediates .
  • Design of Experiments (DoE) : Taguchi methods to identify critical factors (e.g., HCl concentration, reaction time) affecting purity .

Methodological Challenges and Solutions

Q. How to address low yields in coupling reactions involving 8-amino-7-oxooctanoic acid hydrochloride?

  • Catalyst screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (ZnCl₂) to enhance activation.
  • Solvent effects : Switch from polar aprotic (DMF) to protic solvents (methanol) to stabilize charged intermediates .
  • In situ monitoring : Use inline FT-IR to detect intermediate formation and adjust reagent ratios dynamically .

Q. What protocols ensure reproducibility in spectroscopic data across labs?

  • Standardize instrument calibration (e.g., NMR using TMS; HPLC with certified reference standards).
  • Adopt unified sample preparation methods (e.g., 2 mg/mL in deuterated solvent for NMR).
  • Share raw data files (e.g., JCAMP-DX for FT-IR) to enable cross-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-amino-7-oxooctanoic acid;hydrochloride
Reactant of Route 2
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